The synthesis of simvastatin-d11 involves several advanced techniques, primarily focusing on biocatalytic processes that enhance efficiency and reduce environmental impact. One notable method employs engineered strains of Escherichia coli that overexpress the acyltransferase LovD, facilitating a one-step conversion of monacolin J to simvastatin-d11 with over 99% yield without requiring chemical protection steps .
The biocatalytic route utilizes dimethylbutyryl-S-methyl-mercaptopropionate as an acyl donor, which is more efficient and safer compared to traditional reagents used in multistep syntheses. This method not only simplifies the synthesis but also minimizes waste and hazardous byproducts .
Simvastatin-d11 maintains a similar molecular structure to simvastatin but incorporates deuterium atoms at specific positions, enhancing its stability and allowing for differentiation in analytical studies. The molecular formula for simvastatin is with a molecular weight of approximately 418.57 g/mol. The presence of deuterium alters its isotopic mass without changing its chemical properties significantly.
Simvastatin-d11 undergoes similar chemical reactions as simvastatin, primarily focusing on its mechanism of action involving HMG-CoA reductase inhibition. The compound can also participate in hydrolysis reactions to yield its active metabolite, beta,delta-dihydroxy acid.
Key reactions include:
These reactions are crucial for understanding the pharmacodynamics and pharmacokinetics of simvastatin-d11 in biological systems.
Simvastatin-d11 functions by competitively inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By mimicking HMG-CoA, it effectively reduces the conversion to mevalonate, leading to decreased cholesterol synthesis in the liver. This inhibition stimulates an increase in hepatic low-density lipoprotein receptors, enhancing the clearance of low-density lipoprotein from circulation .
The detailed mechanism includes:
Simvastatin-d11 exhibits similar physical properties to simvastatin:
Chemical properties include:
Relevant data includes:
Simvastatin-d11 serves critical roles in scientific research:
The isotopic labeling enhances detection sensitivity and specificity, making it invaluable for both preclinical and clinical research settings.
Deuterated compounds, such as Simvastatin-d11, incorporate deuterium (²H or D), a stable, non-radioactive hydrogen isotope with a neutron in its nucleus. This modification leverages the kinetic isotope effect (KIE), where deuterium’s higher mass compared to hydrogen slows the cleavage of C–D bonds during metabolic reactions. In drug research, deuterated analogs serve two primary purposes:
Table 1: Applications of Deuterated Compounds in Pharmacology
Application | Mechanism | Example with Simvastatin-d11 |
---|---|---|
Quantitative Bioanalysis | Mass shift in LC-MS/MS | Internal standard for simvastatin assays |
Metabolic Stability Assessment | Slowed CYP-mediated oxidation | Identification of major/non-major metabolites |
Drug-Drug Interaction Studies | Altered enzyme kinetics | Probing CYP3A4/2C8 interactions |
Simvastatin-d11 (chemical formula: C₂₅H₂₇D₁₁O₅; molecular weight: 429.63 g/mol) is a deuterium-labeled derivative of simvastatin, a fungal polyketide-derived statin. Its structure features 11 deuterium atoms replacing hydrogen at specific sites: the methyl group attached to the ester side chain (6 deuteriums) and the five hydrogens of the ethyl substituent on the decalin ring system (5 deuteriums) [2] [6]. Key characteristics include:
Table 2: Structural Comparison of Simvastatin and Simvastatin-d11
Property | Simvastatin | Simvastatin-d11 | Functional Implication |
---|---|---|---|
Molecular Formula | C₂₅H₃₈O₅ | C₂₅H₂₇D₁₁O₅ | Isotopic labeling for detection |
Molecular Weight | 418.57 g/mol | 429.63 g/mol | Mass shift of +11 Da |
Key Deuterium Positions | N/A | -OCOCH₃ → -OCOCD₃, -CH₂CH₃ → -CD₂CD₃ | Targets metabolic soft spots |
HMG-CoA Reductase Kᵢ | ~0.2 nM | ~0.2 nM | Unaltered target affinity |
The development of deuterated statins stems from two intersecting histories:
Table 3: Evolution of Deuterium Use in Statin Research
Phase | Key Advance | Impact on Simvastatin-d11 Development |
---|---|---|
Early Statins (1970s–80s) | Discovery of fungal-derived HMGR inhibitors | Provided parent compound for labeling |
Pharmacokinetic Era (1990s) | Need for precise metabolic mapping | Highlighted limitations in metabolite tracking |
Isotope Labeling (2000s–present) | Stable isotopes as non-radioactive tracers | Enabled synthesis of deuterated internal standards like simvastatin-d11 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1